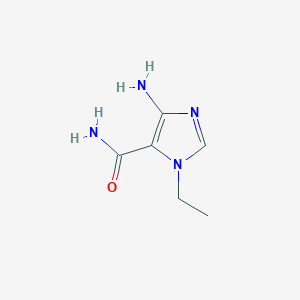
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (HMN) is a naturally occurring compound that is found in various plant species. HMN has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Spectroscopic Properties and Solvent Interactions
- Spectroscopic Analysis and Solvent Effects : A study by Santo et al. (2003) examined the solvatochromism of derivatives related to 1,8-naphthyridines, indicating the significance of solvent polarity and hydrogen bonding in determining the spectral properties of such compounds. This research provides insights into the interactions between naphthyridine derivatives and solvents, shedding light on their electronic structures and stability in various environments Santo et al., 2003.
Synthetic Methods and Chemical Reactivity
Efficient Synthetic Routes : Delieza et al. (1997) developed a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, highlighting their pharmaceutical relevance. This method showcases the adaptability and utility of 1,8-naphthyridin-2(1H)-one derivatives in synthesizing compounds with potential therapeutic applications Delieza et al., 1997.
Synthesis from Acyclic Precursors : Research by Blanco et al. (1999) on synthesizing 1,6- and 1,7-naphthyridine derivatives from acyclic precursors provides valuable methodologies for the preparation of naphthyridine-based compounds. This work contributes to the synthetic chemistry field by offering alternative strategies for constructing complex naphthyridine frameworks Blanco et al., 1999.
Applications in Medicinal Chemistry and Material Science
Selective Inhibitors of Protein Tyrosine Kinases : Thompson et al. (2000) explored the synthesis and structure-activity relationships of 7-substituted 1,6-naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases. These findings underscore the potential of 1,8-naphthyridin-2(1H)-one derivatives in the development of targeted therapeutic agents Thompson et al., 2000.
Antibacterial Agents : A study on pyridonecarboxylic acids by Egawa et al. (1984) demonstrated the synthesis and antibacterial activity of naphthyridine derivatives, emphasizing their role in developing new antibacterial compounds. This research contributes to the ongoing search for novel antimicrobial agents Egawa et al., 1984.
Mechanism of Action
Target of Action
It’s worth noting that 1,8-naphthyridine derivatives have been found to exhibit diverse biological activities .
Mode of Action
Certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded dna (ds-dna), changing the dna conformation and inhibiting dna duplication or transcription, leading to the suppression of cancer cell growth .
Biochemical Pathways
The broad spectrum of biological effects exhibited by naphthyridine derivatives, such as anti-inflammatory, antimalarial, antifungal, and antibacterial activities, suggests that multiple biochemical pathways may be involved .
Result of Action
Naphthyridine derivatives have been found to display good hiv-1 integrase inhibitor profiles and cytotoxicity . In vitro evaluation of certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives showed significant anticancer activity against the human breast cancer cell line MCF7 .
Action Environment
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .
properties
IUPAC Name |
4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

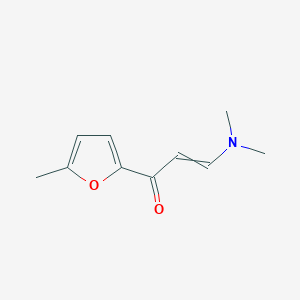


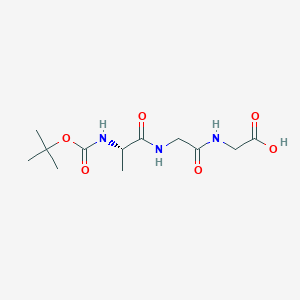
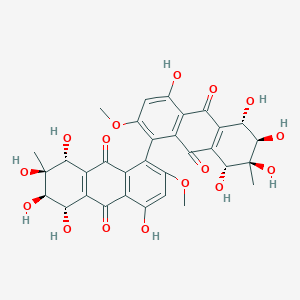
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)

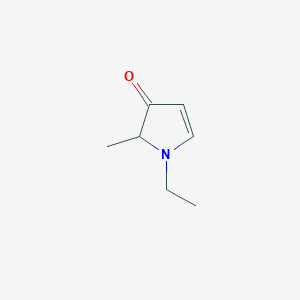

![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)

